1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with a carboxylic acid group and a 2-(2-methoxyethoxy)ethyl chain
Preparation Methods
The synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 2-(2-methoxyethoxy)ethyl group: This step often involves nucleophilic substitution reactions where the pyrazole ring is functionalized with the desired group.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling pathways relevant to the compound’s intended use.
Comparison with Similar Compounds
1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: This compound has a similar 2-(2-methoxyethoxy)ethyl chain but differs in the core structure and functional groups.
1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2-methoxyethoxy)ethyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-14-6-7-15-5-4-11-3-2-8(10-11)9(12)13/h2-3H,4-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKKSEPPCANWRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN1C=CC(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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